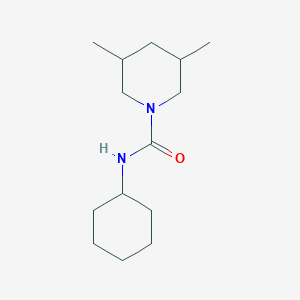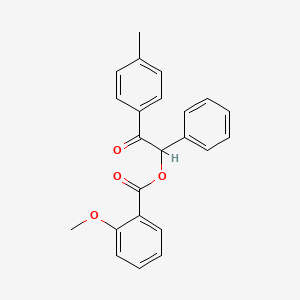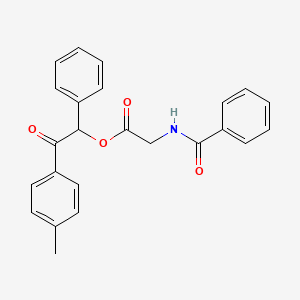![molecular formula C23H23N3O4 B4012101 (4-methoxy-1-naphthyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B4012101.png)
(4-methoxy-1-naphthyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone
Description
Synthesis Analysis
The synthesis of similar naphthalene derivatives typically involves acylation reactions, Grignard reactions, and demethylation steps. For example, Jones et al. (1979) described the synthesis of dihydronaphthalene isomers through acylation of the sodio anion of beta-tetralone followed by a Grignard reaction, demonstrating a complex synthetic route that might be akin to that of our compound of interest (Jones et al., 1979). This process involves multiple steps including acylation, regioselective demethylation, and etherification, showcasing the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction analysis. Benites et al. (2016) provided insights into the crystal structure of a naphthalene derivative, demonstrating the utility of X-ray crystallography in confirming molecular structures (Benites et al., 2016).
Chemical Reactions and Properties
The reactivity of naphthalene derivatives often involves nucleophilic substitutions and addition reactions. Takuwa et al. (1986) discussed the addition of alcohol to 1,2-naphthoquinone promoted by metal ions, a reaction that could be relevant to understanding the chemical behavior of our compound (Takuwa et al., 1986).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how a compound behaves in different environments. Kaur et al. (2012) described the crystal and molecular structures of related compounds, providing insights into their stability and crystalline form (Kaur et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are essential for applications in synthesis and drug development. Shabana et al. (1994) explored the reaction of Lawesson's Reagent with aromatic dihydroxy compounds, highlighting the synthetic utility of naphthalene derivatives in organophosphorus chemistry (Shabana et al., 1994).
properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-24-11-13-25(14-12-24)20-9-7-16(15-21(20)26(28)29)23(27)19-8-10-22(30-2)18-6-4-3-5-17(18)19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIXMFKFXLFZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C4=CC=CC=C43)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B4012024.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012038.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012045.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012052.png)
![8-methoxy-4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4012053.png)
![5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012056.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4012063.png)

![1-methyl-2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-1H-imidazole](/img/structure/B4012069.png)

![N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B4012082.png)
![1-(1H-imidazol-2-ylmethyl)-4-[(3-methylphenyl)thio]piperidine](/img/structure/B4012102.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012109.png)